molecular formula C23H20N2O B11648188 4-methyl-2-[4-(4-methylphenyl)-3H-1,5-benzodiazepin-2-yl]phenol

4-methyl-2-[4-(4-methylphenyl)-3H-1,5-benzodiazepin-2-yl]phenol

Cat. No.: B11648188
M. Wt: 340.4 g/mol
InChI Key: GFEDITQYBKNRKM-UHFFFAOYSA-N
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Description

4-methyl-2-[4-(4-methylphenyl)-3H-1,5-benzodiazepin-2-yl]phenol is a complex organic compound that belongs to the class of benzodiazepines Benzodiazepines are known for their wide range of applications, particularly in the field of medicine as anxiolytics, sedatives, and muscle relaxants

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-2-[4-(4-methylphenyl)-3H-1,5-benzodiazepin-2-yl]phenol typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

    Formation of the Benzodiazepine Core: This can be achieved through the condensation of o-phenylenediamine with a suitable aldehyde or ketone under acidic conditions.

    Introduction of the Phenol Group: The phenol group can be introduced via electrophilic aromatic substitution, where a phenol derivative reacts with the benzodiazepine core.

    Methylation: The final step involves the methylation of the phenol group using methyl iodide in the presence of a base like potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are chosen to minimize environmental impact and ensure cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

4-methyl-2-[4-(4-methylphenyl)-3H-1,5-benzodiazepin-2-yl]phenol undergoes various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones using oxidizing agents like potassium permanganate.

    Reduction: The benzodiazepine core can be reduced to form dihydro derivatives using reducing agents like lithium aluminum hydride.

    Substitution: Electrophilic aromatic substitution reactions can occur at the phenol ring, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a catalyst like iron(III) chloride.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Dihydrobenzodiazepine derivatives.

    Substitution: Halogenated phenol derivatives.

Scientific Research Applications

4-methyl-2-[4-(4-methylphenyl)-3H-1,5-benzodiazepin-2-yl]phenol has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex benzodiazepine derivatives.

    Biology: Studied for its potential effects on neurotransmitter systems and receptor binding.

    Medicine: Investigated for its anxiolytic and sedative properties.

    Industry: Potential use in the development of new pharmaceuticals and chemical intermediates.

Mechanism of Action

The mechanism of action of 4-methyl-2-[4-(4-methylphenyl)-3H-1,5-benzodiazepin-2-yl]phenol involves its interaction with the central nervous system. It binds to the gamma-aminobutyric acid (GABA) receptors, enhancing the inhibitory effects of GABA. This leads to increased chloride ion influx, hyperpolarization of neurons, and a calming effect on the nervous system.

Comparison with Similar Compounds

Similar Compounds

    Diazepam: Another benzodiazepine with similar anxiolytic properties.

    Lorazepam: Known for its sedative effects.

    Clonazepam: Used primarily for its anticonvulsant properties.

Uniqueness

4-methyl-2-[4-(4-methylphenyl)-3H-1,5-benzodiazepin-2-yl]phenol is unique due to its specific substitution pattern, which may confer distinct pharmacological properties compared to other benzodiazepines. Its phenol group also allows for additional chemical modifications, potentially leading to new derivatives with enhanced efficacy or reduced side effects.

Properties

Molecular Formula

C23H20N2O

Molecular Weight

340.4 g/mol

IUPAC Name

4-methyl-2-[2-(4-methylphenyl)-3H-1,5-benzodiazepin-4-yl]phenol

InChI

InChI=1S/C23H20N2O/c1-15-7-10-17(11-8-15)21-14-22(18-13-16(2)9-12-23(18)26)25-20-6-4-3-5-19(20)24-21/h3-13,26H,14H2,1-2H3

InChI Key

GFEDITQYBKNRKM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=NC3=CC=CC=C3N=C(C2)C4=C(C=CC(=C4)C)O

Origin of Product

United States

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